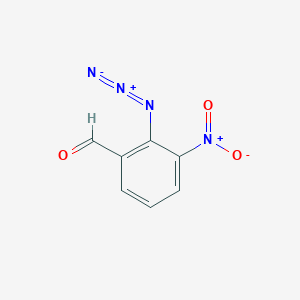

2-Azido-3-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61063-05-6 |

|---|---|

Molecular Formula |

C7H4N4O3 |

Molecular Weight |

192.13 g/mol |

IUPAC Name |

2-azido-3-nitrobenzaldehyde |

InChI |

InChI=1S/C7H4N4O3/c8-10-9-7-5(4-12)2-1-3-6(7)11(13)14/h1-4H |

InChI Key |

WPKXRNWHHXXQSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N=[N+]=[N-])C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

De Novo Synthesis Approaches to 2-Azido-3-nitrobenzaldehyde

De novo synthesis of this compound primarily relies on the functionalization of commercially available or readily accessible substituted benzaldehydes. These methods are broadly categorized by the sequence of introducing the azide (B81097) and nitro functionalities.

A prevalent strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a benzaldehyde (B42025) ring activated by multiple electron-withdrawing nitro groups. The strong electron-withdrawing nature of two nitro groups significantly increases the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. This activation is crucial for the displacement of a suitable leaving group by an azide nucleophile. The presence of these activating groups stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.comlibretexts.org

The direct conversion of 2,3-dinitrobenzaldehyde (B8618787) to this compound represents a key application of the SNAr reaction. In this process, one of the nitro groups acts as a leaving group and is displaced by an azide ion. The reaction is facilitated by the strong activation provided by the two nitro groups on the aromatic ring. The general mechanism for this type of SNAr reaction involves the attack of the azide nucleophile on the carbon atom bearing a nitro group, leading to the formation of a Meisenheimer complex. wikipedia.orglibretexts.org Subsequent departure of the nitrite (B80452) ion results in the formation of the desired product.

A typical laboratory procedure involves dissolving 2,3-dinitrobenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an azide salt, most commonly sodium azide (NaN₃). The reaction mixture is then heated to facilitate the substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent and subsequent purification by chromatography or recrystallization.

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Starting Material | 2,3-Dinitrobenzaldehyde | Activated aromatic ring with a suitable leaving group (NO₂). |

| Nucleophile | Sodium Azide (NaN₃) | Source of the azide anion. |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents that can solvate the cation of the azide salt and do not interfere with the nucleophile. |

| Temperature | Elevated temperatures (e.g., 50-100 °C) | To provide the necessary activation energy for the reaction. |

| Reaction Time | Several hours | Dependent on temperature and substrate reactivity. |

The choice of solvent is a critical parameter in SNAr reactions as it can significantly influence the reaction rate and mechanism. rsc.orgnih.gov While dipolar aprotic solvents like DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) are commonly used, other solvents with better toxicity profiles are also being explored. acsgcipr.orgacsgcipr.org The ability of the solvent to solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" enhances its nucleophilicity. nih.gov The polarity and hydrogen bond donating/accepting abilities of the solvent also play a crucial role. rsc.orgnih.gov For instance, solvents capable of accepting hydrogen bonds can favor certain SNAr reactions. rsc.org In some cases, even less conventional solvents like toluene (B28343) or esters such as ethyl acetate (B1210297) have been utilized, sometimes with the addition of a small amount of a dipolar aprotic solvent to increase the reaction rate. acsgcipr.org The reaction temperature is another important factor; higher temperatures generally lead to faster reaction rates, but may also result in the formation of undesired byproducts.

| Solvent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Dipolar Aprotic | DMF, DMSO, NMP | High reaction rates due to good solvation of cations. nih.gov | Can be toxic and difficult to remove. acsgcipr.org |

| Ethers | THF, 2-Me-THF, Diglyme | Can be effective for some SNAr reactions. acsgcipr.org | Some, like diglyme, have reprotoxic properties. acsgcipr.org |

| Esters | Ethyl acetate, Isopropyl acetate | Greener alternatives. acsgcipr.org | Not compatible with strong bases. acsgcipr.org |

| Alcohols | Isopropyl alcohol, t-Butanol | Can be used in some cases. acsgcipr.org | Less hindered alcohols can act as nucleophiles. acsgcipr.org |

The reactivity of the aromatic ring towards nucleophilic substitution is highly dependent on the number and position of electron-withdrawing groups. libretexts.org In the case of 2-nitrobenzaldehyde (B1664092), the single nitro group provides some activation towards SNAr, but it is significantly less reactive than its dinitro-substituted counterparts like 2,3-dinitrobenzaldehyde. The additional nitro group in the 3-position of 2,3-dinitrobenzaldehyde provides further stabilization of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. wikipedia.orgyoutube.com Consequently, the reaction conditions required for nucleophilic substitution on 2-nitrobenzaldehyde are generally harsher (e.g., higher temperatures, stronger nucleophiles) compared to those for 2,3-dinitrobenzaldehyde. The yield of the substitution product is also often lower for 2-nitrobenzaldehyde due to its reduced reactivity.

An alternative synthetic route to this compound involves the nitration of an azido-substituted benzaldehyde precursor. This approach is contingent on the ability to regioselectively introduce a nitro group at the 3-position of the aromatic ring without affecting the azide or aldehyde functionalities.

The regioselective nitration of 2-azidobenzaldehyde (B97285) presents a significant challenge due to the directing effects of the existing substituents. The azide group is generally considered to be an ortho-, para-directing group, while the aldehyde group is a meta-directing group. Therefore, the nitration of 2-azidobenzaldehyde could potentially lead to a mixture of products. The classical method for the nitration of benzaldehyde itself, using a mixture of nitric acid and sulfuric acid, predominantly yields the meta-isomer, 3-nitrobenzaldehyde. psu.eduaidic.it Achieving a high yield of the desired this compound would require careful control of the reaction conditions and potentially the use of specialized nitrating agents or protecting group strategies to favor nitration at the 3-position. Research into the regioselective synthesis of complex molecules often employs advanced techniques to control the position of newly introduced functional groups. rsc.orgrsc.org However, specific and well-established protocols for the high-yield, regioselective nitration of 2-azidobenzaldehyde to give the 3-nitro isomer are not extensively documented in readily available literature, suggesting that the SNAr approach on a dinitro-substituted precursor is a more common and predictable synthetic strategy.

Multicomponent Reaction Approaches Incorporating Azido (B1232118), Nitro, and Aldehyde Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy in organic synthesis. nih.gov While a direct MCR for the one-pot synthesis of this compound is not prominently documented, the principles of MCRs are widely applied to synthesize complex heterocyclic structures using precursors with similar functionalities.

For instance, 2-azidobenzaldehyde is a common substrate in MCRs for generating molecular diversity. mdpi.com Reactions like the Ugi-azide and Passerini reactions utilize azides and aldehydes to construct complex scaffolds. mdpi.combeilstein-journals.org The Ugi four-component reaction (Ugi-4CR), for example, can be followed by reduction of a nitro or azide group and subsequent cyclization to form benzodiazepines. beilstein-journals.org These strategies highlight the potential for developing novel MCRs where precursors containing nitro, azido, and aldehyde functionalities (or their synthetic equivalents) could be assembled to construct the target molecule or its derivatives. The key challenge lies in the design of starting materials that would react in a predetermined sequence to afford the desired substitution pattern on the aromatic ring.

Functional Group Interconversions Towards this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.ukorganic-chemistry.org This is particularly relevant in the synthesis of highly functionalized molecules where direct introduction of a group is challenging.

In a multistep synthesis, the aldehyde group is often protected to prevent its participation in undesired side reactions. Oximes are a common protecting group for aldehydes and ketones due to their stability. scielo.br The regeneration of the aldehyde from the oxime, known as deoximation, is a critical step. scielo.brresearchgate.net This transformation is often achieved through oxidative cleavage. scielo.br Various methods have been developed for this purpose, offering different levels of mildness and efficiency. scielo.brsciforum.net For a substrate like this compound, the chosen method must be chemoselective, leaving the sensitive azido and nitro groups intact.

| Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Gaseous Nitrogen Dioxide (NO₂) | Solvent-free, room temperature | High to quantitative yields, short reaction time, no over-oxidation to carboxylic acid. | sciforum.net |

| N-Bromophthalimide (NBPI) | Acetone, microwave irradiation | Rapid and selective cleavage, good yields. | scielo.brresearchgate.net |

| Titanium Dioxide (TiO₂) / NH₂OH·HCl | Microwave irradiation | Can favor nitrile formation from aldehydes with electron-donating groups, but forms oximes with electron-withdrawing groups. | nih.gov |

The selective reduction of a nitro group to an amine is a fundamental transformation in organic chemistry, often serving as a key step in the synthesis of aromatic compounds. organic-chemistry.orgsolubilityofthings.com In the context of synthesizing molecules containing both nitro and azido groups, the chemoselective reduction of the nitro group without affecting the azide is crucial. The resulting amine can then be used in further transformations, such as diazotization followed by substitution to introduce other functionalities. A variety of reducing agents have been developed that exhibit selectivity for the nitro group. organic-chemistry.orgscispace.com

| Reagent/System | Conditions | Selectivity/Features | Reference |

|---|---|---|---|

| Indium / HCl | Aqueous THF, room temperature | Reduces both nitro and azide groups to amines. Can be selective in the presence of vinyl groups. | organic-chemistry.orgscispace.comresearchgate.net |

| Fe / AcOH | Glacial acetic acid, heat | Commonly used for in situ reduction of nitro groups followed by cyclization (e.g., Friedländer synthesis). Mild and selective for the nitro function. | nih.gov |

| Pd/C / H₂ | Catalytic hydrogenation | A classic method, though it can sometimes reduce azides as well. Selectivity can be condition-dependent. | organic-chemistry.org |

| B₂pin₂ / KOtBu | Isopropanol | A metal-free method for chemoselective reduction of aromatic nitro compounds, tolerating various reducible functional groups. | organic-chemistry.org |

| NaI / PPh₃ | Photoredox system | Transition-metal-free, highly selective reduction of nitroarenes that tolerates a broad range of reducible groups including halogens and azides. | organic-chemistry.org |

Control of Regioselectivity and Chemoselectivity in Synthesis

Achieving the correct 1,2,3-substitution pattern on the benzene (B151609) ring is a significant synthetic challenge. The directing effects of the substituents play a critical role in determining the position of incoming groups.

Regioselectivity : The direct nitration of benzaldehyde, for instance, predominantly yields 3-nitrobenzaldehyde, as the aldehyde group is a meta-director. psu.eduijpsonline.com Obtaining the 2-nitro isomer in significant proportions often requires specific conditions or alternative synthetic routes, such as the oxidation of 2-nitrotoluene. researchgate.netchem-soc.si To synthesize this compound, a plausible strategy would involve starting with a precursor that already has substituents in the desired positions or using a reaction that offers high regiocontrol. For example, a nucleophilic aromatic substitution (SNAr) reaction on a substrate like 2-fluoro-3-nitrobenzaldehyde (B1313130) with sodium azide would be expected to proceed with high regioselectivity to install the azido group at the C2 position. A similar strategy has been reported for the synthesis of 2-azido-5-nitrobenzaldehyde from 2-fluoro-5-nitrobenzaldehyde. beilstein-journals.org

Chemoselectivity : In a molecule with multiple reactive sites like an aldehyde, a nitro group, and an azide, subsequent reactions must be highly chemoselective. For example, when reducing the nitro group, the reagent must not affect the aldehyde or the azide. Similarly, if performing a reaction at the aldehyde group (e.g., a Wittig reaction), the conditions must not trigger decomposition or reaction of the other two functional groups. The choice of reagents and reaction conditions is paramount to selectively target one functional group while leaving others untouched.

Synthetic Efficiency Considerations in Preparing this compound

Starting Material Selection : Choosing a commercially available and inexpensive starting material that already possesses some of the required functionality can significantly shorten the synthesis. For example, starting from 2-chloro-3-nitrobenzaldehyde (B1590521) or 3-nitrosalicylaldehyde could provide a more direct route than starting from benzaldehyde itself.

Yield Optimization : Each step in the synthesis must be optimized to maximize the yield. This involves fine-tuning reaction parameters such as temperature, solvent, catalyst, and reaction time.

Reactivity and Mechanistic Investigations

Reactions Involving the Azido (B1232118) Group of 2-Azido-3-nitrobenzaldehyde

The azido group (N₃) is a high-energy functional group that readily participates in several important organic reactions. Its ability to act as a 1,3-dipole or a precursor to nitrenes makes it a valuable synthon in heterocyclic chemistry and bioconjugation.

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a cornerstone of the reactivity of azides. organic-chemistry.org This reaction involves the concerted or stepwise addition of a 1,3-dipole (the azide) to a dipolarophile (typically an alkyne or alkene) to form a five-membered heterocyclic ring. organic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used variant of the Huisgen cycloaddition, often referred to as a "click" reaction. organic-chemistry.orgnih.govwikipedia.org This reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgbioclone.net The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide (B81097). rsc.org

While specific examples detailing the CuAAC reaction of this compound are not extensively documented in the reviewed literature, the general principles of the reaction are applicable. The presence of the electron-withdrawing nitro and aldehyde groups on the aromatic ring is expected to influence the electronic properties of the azide, but the fundamental reactivity in a CuAAC reaction should be retained. The reaction would proceed as follows:

Figure 1. General reaction scheme for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a terminal alkyne.

The reaction is typically carried out using a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. wikipedia.orgnih.gov Various ligands can be employed to stabilize the copper(I) catalyst and enhance the reaction rate. nih.gov

In contrast to the intermolecular CuAAC, intramolecular azide-alkyne cycloadditions (IAAC) can often proceed efficiently without the need for a metal catalyst, particularly when facilitated by thermal or microwave-assisted conditions. beilstein-journals.orgrsc.org This is due to the entropic advantage of having both the azide and alkyne functionalities within the same molecule.

Research on derivatives of the closely related 2-azidobenzaldehyde (B97285) has demonstrated the feasibility of this approach. For instance, a tandem Ugi four-component reaction followed by a microwave-assisted IAAC has been developed to synthesize 1,2,3-triazolobenzodiazepinones. beilstein-journals.orgnih.gov In this methodology, 2-azidobenzaldehyde is reacted with an amine, an isocyanide, and an alkyne-containing carboxylic acid to generate a linear precursor that undergoes catalyst-free intramolecular cyclization under microwave irradiation. beilstein-journals.orgnih.gov

The reaction conditions and yields for the IAAC of various Ugi products derived from 2-azidobenzaldehyde are summarized in the table below.

| Entry | Amine | Isocyanide | Alkyne Acid | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Aniline (B41778) | tert-Butyl isocyanide | Phenylpropiolic acid | Toluene (B28343) | 150 | 30 | 85 |

| 2 | Benzylamine | Cyclohexyl isocyanide | Phenylpropiolic acid | Toluene | 150 | 30 | 82 |

| 3 | Aniline | Cyclohexyl isocyanide | Propiolic acid | Toluene | 150 | 20 | 78 |

| 4 | Methylamine | tert-Butyl isocyanide | Propiolic acid | Toluene | 150 | 20 | 75 |

This catalyst-free approach is advantageous as it avoids potential metal contamination of the final products. beilstein-journals.orgrsc.org The high temperatures achieved with microwave heating facilitate the cycloaddition for both terminal and internal alkynes. beilstein-journals.orgnih.gov

Photoclick chemistry encompasses a range of click reactions that are initiated by light. nih.govnih.gov This approach offers spatiotemporal control over the reaction, allowing for precise activation at a desired time and location. nih.govnih.gov Photomediated azide-alkyne cycloadditions can be classified into three main types: those involving the photogeneration of a reactive intermediate, those where the reaction is accelerated by a photoexcited catalyst, and those requiring a catalyst whose activation is light-mediated. nih.gov

While the concept of photoclick chemistry is well-established, specific studies employing this compound in such reactions are not prominently featured in the available literature. However, the general principle involves the use of light to overcome the activation barrier of the cycloaddition. For some systems, this involves the photo-induced generation of a nitrile imine from a tetrazole, which then reacts with the alkyne. nih.gov In other cases, light can be used to generate the catalytically active species for the cycloaddition. The application of this technique to electron-deficient aryl azides like this compound remains an area for potential exploration.

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect, determining whether the 1,4- or 1,5-disubstituted triazole isomer is formed. In the absence of a catalyst, the thermal Huisgen cycloaddition often yields a mixture of both regioisomers. organic-chemistry.orgwikipedia.org

The copper(I)-catalyzed reaction, however, exhibits remarkable regioselectivity, almost exclusively producing the 1,4-disubstituted triazole. wikipedia.orgbioclone.net DFT (Density Functional Theory) studies have elucidated the mechanism behind this selectivity. rsc.orgnih.gov The coordination of the copper(I) ion to the terminal alkyne and the subsequent stepwise mechanism, involving a dinuclear copper acetylide complex, strongly favors the formation of the 1,4-isomer. rsc.orgnih.gov The electronic nature of the substituents on the aryl azide can influence the reaction rate, but the regiochemical outcome is primarily dictated by the copper catalyst. rsc.org Therefore, the CuAAC reaction of this compound with a terminal alkyne is expected to yield the corresponding 1-(2-formyl-6-nitrophenyl)-4-substituted-1H-1,2,3-triazole with high regioselectivity.

Conversely, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to favor the formation of the 1,5-disubstituted triazole isomer. organic-chemistry.org

The Staudinger reaction involves the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane (also known as an aza-ylide). thermofisher.comchem-station.comnih.gov This reaction proceeds through a phosphazide (B1677712) intermediate, which then loses dinitrogen (N₂) to yield the iminophosphorane. nih.gov The iminophosphorane itself is a versatile intermediate. chem-station.com

The aza-Wittig reaction is a subsequent transformation of the iminophosphorane, where it reacts with a carbonyl compound (such as an aldehyde or ketone) to form an imine and a phosphine oxide byproduct. wikipedia.orgmdpi.comnih.gov When the azide and carbonyl functionalities are present in the same molecule, an intramolecular aza-Wittig reaction can occur, providing a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgscispace.com

Analogues of this compound, particularly 2-azidobenzaldehyde itself, have been extensively used in tandem Staudinger/intramolecular aza-Wittig reactions. In these sequences, the azido group is first converted to the iminophosphorane with a phosphine, which then reacts with the neighboring aldehyde group to form a cyclic imine. This strategy has been employed in the synthesis of various heterocyclic systems, including quinazolines and benzodiazepines.

A representative reaction scheme is shown below:

Figure 2. General scheme for the tandem Staudinger/intramolecular aza-Wittig reaction of a 2-azidobenzaldehyde analogue.

The reaction is typically high-yielding and proceeds under mild conditions. nih.gov The resulting cyclic imines can be further elaborated, making this a valuable synthetic tool. For example, these intermediates have been used in subsequent multicomponent reactions to build complex polycyclic frameworks. scispace.com

The table below provides examples of heterocyclic compounds synthesized from 2-azidobenzaldehyde analogues via the Staudinger/aza-Wittig reaction sequence.

| Starting Material | Phosphine | Product Class | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Azidobenzaldehyde | Triphenylphosphine | Quinazoline (B50416) | Toluene, reflux | 85-95 |

| Ethyl 2-(2-azidobenzamido)acetate | Triphenylphosphine | 1,4-Benzodiazepin-5-one | Toluene, reflux | 70-80 |

| 2-Azidobenzoyl chloride derived amides | Tributylphosphine | Quinazolinones | Dichloromethane, rt | ~90 |

The Staudinger ligation is a related reaction where the iminophosphorane is trapped by an intramolecular electrophile (often an ester) to form a stable amide bond. thermofisher.comsigmaaldrich.comnih.gov This bioorthogonal reaction has found widespread use in chemical biology for labeling and modifying biomolecules. nih.gov

Reduction of the Azido Group to Amine

The conversion of the azido group in this compound to a primary amine is a critical transformation, yielding 2-amino-3-nitrobenzaldehyde, a valuable precursor for various heterocyclic syntheses. The challenge in this reduction lies in achieving chemoselectivity, given the presence of two other reducible groups: the nitro and the aldehyde functionalities.

Catalytic Methods: Catalytic hydrogenation is a powerful reduction technique, though it often leads to the reduction of multiple functional groups. For instance, catalytic transfer hydrogenation using systems like Fe/CaCl₂ can reduce both nitroarenes and azides. organic-chemistry.org Similarly, gold nanoparticles have been shown to activate hydrazine (B178648) hydrate (B1144303) for the chemoselective reduction of nitro compounds, and other systems can cause the concomitant reduction of both carbonyl and nitro groups. semanticscholar.org Achieving selective reduction of the azide group in this compound to an amine while preserving the nitro and aldehyde groups requires carefully chosen catalysts and conditions. For example, partially oxidized Iridium clusters have demonstrated size-dependent selectivity in hydrogenating the nitro group of 2-nitrobenzaldehyde (B1664092) to 2-aminobenzaldehyde, suggesting that catalyst design is crucial for targeting a specific group. researchgate.net

Non-Catalytic Methods: The Staudinger reaction is a premier non-catalytic method for the mild reduction of azides to amines. organic-chemistry.org This two-step process involves the reaction of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct. wikipedia.orgalfa-chemistry.com The reaction mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen (N₂) to form the aza-ylide. wikipedia.orgnih.gov This method is particularly advantageous due to its high chemoselectivity, typically leaving nitro and aldehyde groups untouched under standard conditions. organic-chemistry.org Modified borohydride (B1222165) agents, such as sulfurated calcium borohydride (Ca(BH₂S₃)₂), have also been developed and show very high chemoselectivity for the reduction of an azido group in the presence of a nitro functionality. researchgate.net

Table 1: Comparison of Azide Reduction Methods

| Method | Reagent(s) | Key Features | Selectivity Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, Ir) | Efficient, high yield | Often reduces nitro and aldehyde groups as well; requires careful catalyst selection for selectivity. researchgate.net |

| Staudinger Reduction | Triphenylphosphine (PPh₃), then H₂O | Very mild, highly chemoselective for the azide group. organic-chemistry.orgnih.gov | Sluggish with some aryl azides; produces stoichiometric phosphine oxide waste. nih.gov |

| Modified Borohydrides | e.g., Ca(BH₂S₃)₂ | High chemoselectivity for azides over nitro groups. researchgate.net | Reagent preparation required. |

| Mechanochemical Reduction | Formate salts or hydrazine (in steel jar) | Solvent-free, catalyst-free (jar acts as catalyst). rsc.org | May reduce other functional groups depending on conditions. |

The product of the azide reduction, 2-amino-3-nitrobenzaldehyde, is primed for subsequent intramolecular cyclization reactions. The newly formed amine group is positioned ortho to the aldehyde, creating an ideal scaffold for building fused heterocyclic rings. For example, reductive cyclization of similar 2-iminonitrostyrenes can lead to the formation of tetrahydroquinolines through an intramolecular conjugate addition nitro-Mannich reaction. strath.ac.uk The condensation of the amine and aldehyde can form an imine, which can then participate in various cyclization cascades. Such strategies are fundamental in diversity-oriented synthesis to create libraries of complex molecules like quinazolines from 2-azidobenzaldehyde precursors. mdpi.com

Thermal and Photochemical Decomposition Pathways of Azides (Nitrene Formation)

Aryl azides are well-known precursors to highly reactive nitrene intermediates upon thermal or photochemical stimulation. This process involves the extrusion of molecular nitrogen (N₂). rsc.orgresearchgate.net

The decomposition of an aryl azide, like this compound, is a stepwise mechanism where the rate-determining step is the formation of the aryl nitrene. rsc.org This decomposition can be initiated by heat (thermolysis) or by UV light (photolysis). researchgate.netrsc.org The resulting nitrene is a neutral, monovalent nitrogen species that is highly reactive. researchgate.net

Two spin states of the nitrene are possible: a singlet state and a triplet state. The singlet nitrene is a closed-shell species, while the triplet is a diradical. Their formation and subsequent reactions can follow different pathways. rsc.org For instance, palladium-catalyzed reactions of 2-azidobenzaldehyde can proceed through a Pd(II)-nitrene intermediate which then undergoes further transformations. mdpi.com The reactivity of the nitrene is diverse; it can undergo self-reaction to form azo compounds, or react with the parent azide. nih.gov Metal-mediated nitrene coupling is a known route to synthesize azoarenes. rsc.org

The high reactivity of the nitrene generated from this compound can be harnessed for intramolecular cyclization to synthesize novel heterocyclic compounds. researchgate.net The nitrene can insert into adjacent C-H bonds or react with nearby functional groups. The thermolysis of 2-azidobenzylideneamines, for example, leads to the formation of 2-substituted indazoles. acs.org Similarly, the thermolysis of other ortho-substituted azides can lead to cyclized products; 2-azidotropone decomposes to form o-salicylonitrile, while o-azidoaldehydes can yield isoxazole (B147169) products. researchgate.net In the case of this compound, the nitrene is positioned between a nitro group and an aldehyde group, providing multiple pathways for intramolecular reactions to form fused heterocyclic systems.

Reactions Involving the Aldehyde Group of this compound

The aldehyde group of this compound is an electrophilic center, and its reactivity is significantly influenced by the strong electron-withdrawing effects of the adjacent azido and ortho-nitro groups. These groups enhance the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde (B42025) itself. ncert.nic.inresearchgate.net

Common reactions involving the aldehyde group include:

Condensation Reactions: The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines). mdpi.com It can also react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in Knoevenagel condensations to form benzylidene derivatives. researchgate.net

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic addition reactions. For example, it can react with ammonia (B1221849) and its derivatives, alcohols (to form acetals), and other nucleophiles. ncert.nic.in

Cyclization Reactions: The aldehyde group is a key participant in multicomponent reactions for building heterocyclic scaffolds. For instance, 2-azidobenzaldehyde is a versatile building block for synthesizing various quinazoline derivatives through cascade reactions where the aldehyde undergoes condensation as a key step. mdpi.com Similarly, it can participate in annulation reactions with other reagents to form a wide array of N-, O-, and S-containing heterocycles. nih.gov

The strategic placement of the aldehyde next to the azide and nitro groups allows for tandem reactions where an initial reaction at the aldehyde center is followed by a cyclization involving one of the other functional groups, either in its original state or after a transformation (e.g., reduction of the azide).

Table 2: Potential Reactions of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine | mdpi.com |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Benzylidene derivative | researchgate.net |

| Acetal Formation | Alcohol (R-OH), Acid Catalyst | Acetal | ncert.nic.in |

| Multi-component Reactions | Isocyanides, Hydrazides, etc. | Fused Heterocycles (e.g., Quinazolines) | mdpi.com |

Condensation Reactions with Nucleophiles (e.g., Amines)

The aldehyde functional group in this compound is a key center for reactivity, readily undergoing condensation reactions with various nucleophiles. Among the most common of these are reactions with primary amines. ajol.infojetir.org These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds (imines). jetir.org

The reaction between this compound and a primary amine proceeds through a two-step mechanism. Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine. This intermediate is typically unstable and undergoes dehydration (loss of a water molecule) to form a stable product with a carbon-nitrogen double bond, known as an imine or, more commonly, a Schiff base. ajol.infoniscpr.res.in

This process is a well-established method for synthesizing Schiff bases from various substituted benzaldehydes and amines. niscpr.res.innih.govresearchgate.net The formation of the C=N bond is a defining characteristic of these condensation reactions. niscpr.res.in

Table 1: Mechanistic Steps in Schiff Base Formation

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Aldehyde + Primary Amine | Zwitterionic Intermediate | Nucleophilic attack of the amine's nitrogen on the carbonyl carbon. |

| 2 | Zwitterionic Intermediate | Hemiaminal (Carbinolamine) | Proton transfer from the nitrogen to the oxygen atom. |

| 3 | Hemiaminal | Iminium Ion + Water | Protonation of the hydroxyl group followed by elimination of water. |

| 4 | Iminium Ion | Schiff Base (Imine) | Deprotonation to form the neutral C=N double bond. |

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic and steric properties of the ortho-azido and nitro substituents.

Electronic Effects : The carbonyl carbon of an aldehyde possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it an electrophile. quora.com This electrophilicity is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In this compound, both the nitro (-NO₂) and azido (-N₃) groups are strongly electron-withdrawing. The nitro group, in particular, deactivates the benzene (B151609) ring through both a strong inductive effect (-I) and a resonance effect (-M), which pulls electron density away from the carbonyl carbon. masterorganicchemistry.comlibretexts.org This withdrawal of electron density intensifies the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Carbon-Carbon Bond Forming Reactions

Beyond reactions with heteroatom nucleophiles, the electrophilic aldehyde of this compound is a potential participant in various carbon-carbon bond-forming reactions, which are crucial for building more complex molecular skeletons. researchgate.netresearcher.life

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene (like an acrylate) and an electrophile, such as an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. wikipedia.orgprinceton.edu The reaction is highly atom-economical and produces densely functionalized allylic alcohols. wikipedia.org

The rate and success of the MBH reaction are highly dependent on the nature of the aldehyde electrophile. Aldehydes substituted with electron-withdrawing groups, such as nitrobenzaldehydes, are known to be more reactive and generally provide the desired products in higher yields and shorter reaction times compared to aldehydes with electron-donating groups. nih.govrsc.orgnih.gov The strong electron-withdrawing character of the nitro and azido groups in this compound would therefore be expected to make it a suitable and reactive substrate for the MBH reaction. Research on various nitrobenzaldehydes has confirmed their efficacy in this transformation. nih.gov

Table 2: Morita-Baylis-Hillman Reaction with Various Nitrobenzaldehydes

| Aldehyde Electrophile | Activated Alkene | Catalyst | Product Type | Finding |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Methyl Acrylate | DABCO | Allylic Alcohol | Reacts efficiently due to the electron-withdrawing nitro group. nih.gov |

| 2-Nitrobenzaldehyde | Methyl Acrylate | DABCO | Allylic Alcohol | Good yields are obtained, demonstrating tolerance for ortho-substituents. nih.gov |

| 3-Nitrobenzaldehyde | Methyl Acrylate | DABCO | Allylic Alcohol | The reaction proceeds well, highlighting the activating effect of the nitro group. nih.gov |

| Benzaldehyde | t-Butyl Acrylate | DABCO | Allylic Alcohol | Reaction is notably slow, often requiring weeks for moderate conversion. wikipedia.org |

Schmidt Reaction and Related Transformations

The Schmidt reaction is a versatile organic reaction in which an azide reacts with a carbonyl derivative under acidic conditions to yield an amine or amide, accompanied by the expulsion of dinitrogen gas. wikipedia.orgslideshare.net When applied to aldehydes, this reaction provides a pathway to other important nitrogen-containing functional groups. slideshare.netjk-sci.com

The Schmidt reaction of an aldehyde with hydrazoic acid (HN₃) in the presence of a strong acid catalyst can lead to the formation of either nitriles or N-formyl anilides (formamides). jk-sci.comlibretexts.org The reaction is initiated by the nucleophilic addition of the azide to the protonated carbonyl group. jk-sci.comorganic-chemistry.org The resulting intermediate can then undergo rearrangement. Depending on whether a hydride or the aryl group migrates, different products are formed.

Nitrile Formation : If a hydride shift occurs followed by the loss of nitrogen gas and a proton, the corresponding nitrile is formed. jk-sci.com

Amide Formation : Alternatively, migration of the aryl group can lead to an intermediate that, upon hydrolysis, yields a formamide. libretexts.orgnih.gov

Historically, the reaction often produced a mixture of these products, limiting its synthetic utility. nih.gov However, modern protocols, often employing reagents like azidotrimethylsilane (B126382) (TMSN₃) and specific acid catalysts like triflic acid, have been developed to selectively convert a wide range of aromatic aldehydes into their corresponding nitriles in good to excellent yields, avoiding the formation of amide side products. organic-chemistry.orgnih.gov This makes the Schmidt reaction an attractive one-step method for the synthesis of aromatic nitriles from aldehydes. nih.gov

Table 3: Products of the Schmidt Reaction with Aldehydes

| Aldehyde Substrate | Reagents | Major Product | Minor Product(s) |

|---|---|---|---|

| Aromatic Aldehydes | NaN₃, Triflic Acid | Aromatic Nitrile | Formanilide (often suppressed) nih.gov |

| Aromatic Aldehydes | Hydrazoic Acid, H₂SO₄ | Aromatic Nitrile | Formanilide jk-sci.comlibretexts.org |

| Aliphatic Aldehydes | Hydrazoic Acid, H₂SO₄ | Aliphatic Nitrile | Amide |

Reactions Involving the Nitro Group of this compound

The nitro group is a dominant feature in the chemical personality of this compound, profoundly influencing its stability, electronic properties, and reaction pathways. Its strong electron-withdrawing nature and susceptibility to reduction are central to its reactivity.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive (-I) and resonance (-M) effects. In this compound, its presence significantly lowers the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

A critical structural aspect in ortho-nitroarylaldehydes is the steric interaction between the adjacent functional groups. researchgate.net The steric strain involving the azide, nitro, and aldehyde groups in this compound likely forces the nitro and formyl groups to rotate out of the plane of the aromatic ring. researchgate.net This twisting relieves steric compression but also reduces the resonance interaction between these groups and the π-system of the ring. researchgate.net Despite this, the strong inductive effect of the nitro group remains, contributing to the high electrophilicity of the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack. wiserpub.com In certain contexts, such as solvolysis reactions of related benzyl (B1604629) halides, an ortho-nitro group has been observed to act as an intramolecular nucleophilic assistant, a role that could potentially manifest in specific reactions of this compound. nih.gov

The transformation of the nitro group into other nitrogen-containing functionalities, most commonly the amino group, is a cornerstone of nitroarene chemistry. This reduction is a pivotal step, as it can be the entry point for various subsequent cyclization and condensation reactions. A wide array of reagents and catalytic systems can achieve this transformation, with the choice of method dictating the final product and compatibility with other functional groups. The reduction can proceed through nitroso and hydroxylamine (B1172632) intermediates to ultimately yield the amine. mdpi.com

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and dissolving metal reductions. nih.govorganic-chemistry.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly efficient. organic-chemistry.org Dissolving metal systems, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl), are also widely used and offer excellent chemoselectivity, often leaving sensitive groups like aldehydes intact. organic-chemistry.orgnih.gov While powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, they tend to convert aromatic nitro compounds into azo products. wiserpub.com

The following table summarizes various reagents used for the reduction of aromatic nitro groups and the typical products formed.

| Reagent/System | Typical Product | Notes |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amine (-NH₂) | Common and efficient catalytic hydrogenation method. |

| Fe/AcOH or Fe/HCl | Amine (-NH₂) | Classic, mild, and selective dissolving metal reduction. nih.gov |

| SnCl₂/HCl | Amine (-NH₂) | The Stephen reduction can sometimes affect aldehydes, but it is often used for selective nitro reduction. mdpi.com |

| Zn/AcOH or Zn/HCl | Amine (-NH₂) | Another effective dissolving metal reduction system. |

| Sodium Dithionite (Na₂S₂O₄) | Amine (-NH₂) | A useful reagent in aqueous media. |

| Lithium Aluminium Hydride (LiAlH₄) | Azo compound (-N=N-) | Generally not used for preparing anilines from nitroaromatics. wiserpub.com |

| Tin(II) Chloride (controlled) | Oxime (=NOH) | Partial reduction is possible under specific conditions. wikipedia.org |

While less common than reactions involving reduction, the migration of a nitro group is a known process in certain molecular frameworks, particularly when catalyzed by transition metals. Research on the reactivity of β-nitro styryl azides has shown that rhodium(II) carboxylate complexes can effectively catalyze the 1,2-migration of various electron-withdrawing groups to facilitate the synthesis of 3-substituted indoles. researchgate.net

In these studies, the nitro group demonstrated an exceptionally high migratory aptitude, surpassing other common electron-withdrawing groups. researchgate.net This transformation is believed to proceed through a rhodium nitrene intermediate, followed by a selective migration and subsequent cyclization. researchgate.net Although this specific reaction has not been documented for this compound, the inherent capacity of the nitro group to participate in such rearrangements highlights a potential, yet unexplored, facet of its reactivity under suitable catalytic conditions.

The relative migratory aptitude for various substituents in Rh₂(II)-catalyzed reactions is presented in the table below. researchgate.net

| Migratory Group | Relative Aptitude |

|---|---|

| Ester (-COOR) | ≪ |

| Amide (-CONR₂) | < |

| Hydrogen (-H) | < |

| Sulfonyl (-SO₂R) | < |

| Benzoyl (-COR) | ≪ |

| Nitro (-NO₂) | (Highest) |

Applications in Advanced Organic Synthesis

2-Azido-3-nitrobenzaldehyde as a Precursor for Heterocyclic Compounds

The presence of both an azide (B81097) and an aldehyde group in an ortho position allows for a variety of cyclization strategies. The azide can act as a nitrene precursor or participate in cycloaddition reactions, while the aldehyde provides a reactive site for condensation and other transformations. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be a handle for further functionalization.

The synthesis of 1,2,3-triazole derivatives is a cornerstone of click chemistry, with the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne being a prominent method. nih.govfrontiersin.org The copper-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is particularly favored for its high yields, mild reaction conditions, and regioselectivity, typically affording the 1,4-disubstituted triazole isomer.

This compound can serve as the azide component in these cycloaddition reactions. The aldehyde functionality can be retained for further elaboration or can be involved in subsequent intramolecular reactions. The reaction of this compound with various alkynes in the presence of a copper(I) catalyst leads to the formation of the corresponding 1,2,3-triazole-4-carbaldehydes.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Terminal Alkyne | Copper(I) salt (e.g., CuI, CuSO4/Sodium Ascorbate) | 1-(2-Formyl-6-nitrophenyl)-1H-1,2,3-triazole derivative | nih.gov |

| Aryl Azides | Ethyl Acetoacetate | N/A | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids | nih.gov |

These reactions are generally high-yielding and can be performed under various conditions, including in aqueous solutions and at room temperature. The resulting triazole-carbaldehyde is a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activity. nih.gov

The synthesis of quinolines and quinolones from 2-azidobenzaldehyde (B97285) derivatives often involves intramolecular cyclization reactions where the azide group plays a crucial role. mdpi.commdpi.com One common strategy is the in situ reduction of the azide to an amine, which then undergoes condensation with the aldehyde to form the quinoline (B57606) ring. The nitro group on the benzaldehyde (B42025) ring can influence the reaction conditions and the properties of the resulting quinoline.

Another approach involves the reaction of 2-azidobenzaldehydes with compounds containing active methylene (B1212753) groups. For instance, a modified Friedländer synthesis can be employed where the azide is reduced in situ to an amine, which then condenses with a β-ketoester to form the quinoline ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Active Methylene Compound (e.g., β-ketoester) | Reduction of azide, followed by acid or base-catalyzed cyclization | Substituted 8-nitroquinoline | tandfonline.com |

| 2-Arylaminoazulenes | Brønsted Acid | Intramolecular cyclization | Azuleno[2,1-b]quinolones | nih.gov |

The synthesis of 2,3-dihydro-4-quinolones has also been achieved using an azide-functionalized quinolone as a platform for diversification through cycloaddition and other reactions. nih.gov

The synthesis of indoles from 2-azidobenzaldehyde derivatives can be achieved through various strategies that leverage the reactivity of the azide and aldehyde functionalities. One approach involves the reaction with a Wittig reagent to form a vinyl azide, which can then undergo thermal or photochemical decomposition to a nitrene, followed by cyclization to form the indole (B1671886) ring.

For the formation of indazoles, 2-azidobenzaldehydes can undergo reductive cyclization. organic-chemistry.org The reaction of ortho-imino-nitrobenzene substrates, generated via condensation of ortho-nitrobenzaldehydes with amines, can undergo reductive cyclization to afford substituted 2H-indazoles. organic-chemistry.org While this method starts from a nitrobenzaldehyde, the in situ formation of an imine and subsequent cyclization is a key strategy. A similar approach can be envisioned starting from this compound, where the azide is first reduced to an amine.

Alternatively, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, is a known method for 2H-indazole synthesis. organic-chemistry.org This highlights the utility of an ortho-disubstituted benzaldehyde in constructing the indazole core.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| o-Nitrobenzaldehydes | Amines | Reductive cyclization | 2H-Indazoles | organic-chemistry.org |

| Indoles | N/A | Nitrosation | 1H-Indazole-3-carboxaldehydes | rsc.org |

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites allows for the construction of complex polycyclic structures through cascade or multicomponent reactions.

The synthesis of quinazolinones from 2-azidobenzaldehyde is well-documented. mdpi.commdpi.com These reactions often proceed through the formation of an intermediate that undergoes intramolecular cyclization. For example, a reaction with an isocyanide can lead to a carbodiimide (B86325) intermediate, which then cyclizes to form the quinazolinone ring. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| 2-Azidobenzaldehyde | Isocyanide | Amine | N/A | Quinazolinone derivative | mdpi.com |

| Anthranilic acid | Chloroacyl chloride | Amine | Dehydration and cyclization | Fused quinazolinone | nih.gov |

The synthesis of triazolobenzodiazepinones can be envisioned through a multi-step sequence starting from this compound. This would likely involve the formation of a triazole ring via a click reaction, followed by functionalization of the aldehyde and subsequent cyclization to form the diazepinone ring.

The synthesis of pyrroles from this compound is less commonly reported. However, methods for pyrrole (B145914) synthesis from related starting materials suggest potential routes. For instance, the Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group. organic-chemistry.org By converting the aldehyde of this compound to a suitable ketone and reducing the azide to an amine, a precursor for a Knorr-type cyclization could be generated.

Another approach could involve a [3+2] cycloaddition reaction. For example, the reaction of vinyl azides with β-keto acids, catalyzed by manganese(III), yields substituted NH pyrroles. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Secondary Alcohols | 2-Aminoalcohols | Benzophenone | Substituted NH-pyrroles | organic-chemistry.org |

| Homopropargyl azides | N/A | Indium(III) | Pyrroles | organic-chemistry.org |

Generation of Complex Molecular Architectures and Scaffolds

The utility of this compound extends beyond the synthesis of simple heterocycles to the generation of complex molecular architectures and scaffolds. Its multifunctional nature makes it an ideal starting point for diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules. mdpi.com

The azide group can be used as a linchpin for attaching the molecule to a solid support or for introducing further complexity through click chemistry. The aldehyde can be transformed into a wide range of functional groups, and the nitro group can be reduced to an amine, providing another point for diversification. This allows for the rapid assembly of complex scaffolds that can be screened for biological activity. For instance, 2-azidobenzaldehyde has been used in 1,3-dipolar cycloadditions with amino esters and maleimides to generate versatile pyrrolidine (B122466) adducts containing both NH and N3 groups, enabling a range of DOS applications. mdpi.com

Construction of Chemically Diverse Scaffolds for Research

The concept of Diversity-Oriented Synthesis (DOS) is a powerful strategy in chemical biology and drug discovery, aiming to generate collections of structurally diverse small molecules. 2-Azidobenzaldehydes are pivotal starting materials in DOS, as their dual functional groups—the azide and the aldehyde—can be selectively addressed to build a variety of heterocyclic systems.

The Zhang group has demonstrated this potential by using 2-azidobenzaldehyde in a 1,3-dipolar cycloaddition with amino esters and maleimides. This reaction yields versatile pyrrolidine adducts that retain both an amine (NH) and an azide (N3) group, which serve as handles for further diversification, enabling a range of DOS applications. The presence of the nitro group in this compound would further influence the reactivity and properties of the resulting scaffolds, adding another layer of chemical diversity. The ability to generate complex and varied molecular skeletons from a single, versatile starting material is a hallmark of its utility in creating compound libraries for biological screening.

| Scaffold Class | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| Quinazolines | Annulation Strategies | Core structure in numerous therapeutic agents. | |

| Pyrrolidines | 1,3-Dipolar Cycloaddition | Adducts contain dual functional groups (NH and N3) for further diversification. | |

| Quinazolin-4(3H)-ones | Condensation and Cyclization | Pivotal scaffolds in medicinal chemistry. | |

| 3,4-Dihydroquinazolines | Ugi/Staudinger/Aza-Wittig Sequence | Multi-step synthesis yielding complex tetracyclic structures. |

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. 2-Azidobenzaldehyde and its derivatives are excellent substrates for MCRs, contributing to the rapid assembly of complex molecules from simple precursors.

One prominent example is the Ugi four-component reaction (4-CR). The Ding group has utilized an Ugi/Staudinger/aza-Wittig sequence to produce a library of 3,4-dihydroquinazolines with yields ranging from 35% to 93%. In this sequence, 2-azidobenzaldehyde is one of the key components in the initial Ugi reaction, which is followed by a one-pot Staudinger/aza-Wittig process to complete the heterocyclic structure. Similarly, the Passerini three-component reaction has been employed to synthesize azide-containing intermediates, which are then elaborated through subsequent Staudinger/aza-Wittig reactions to access other complex heterocyclic systems like 3,4-dihydroquinazolines. These examples underscore the power of using this compound in MCRs to streamline synthetic routes and enhance molecular complexity.

| Reaction Name | Number of Components | Typical Product Scaffold | Yield Range | Reference |

|---|---|---|---|---|

| Pd-catalyzed Three-Component Reaction | 3 | tert-Butylamino-substituted Azomethine Imines | 65–86% | |

| Ugi Reaction | 4 | Adducts for Dihydroquinazoline Synthesis | 66–92% (for initial adduct) | |

| Passerini Reaction | 3 | Azide Intermediates for Dihydroquinazoline Synthesis | 75–87% (for initial adduct) |

Contribution to the Development of Functional Organic Materials

The development of novel organic materials with tailored electronic, optical, or mechanical properties is a cornerstone of materials science. The unique combination of functional groups in this compound makes it a promising, though not yet widely explored, building block for such materials.

Precursor in Polymer Chemistry and Coatings Research

While direct applications of this compound in polymer chemistry are not extensively documented, the reactivity of its constituent functional groups suggests significant potential. The azide group is particularly valuable for its ability to undergo "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This reaction is widely used for polymer modification and conjugation due to its high efficiency and orthogonality.

By incorporating this compound into a polymer structure, either as a monomer or as a post-polymerization modification agent, the azide group can serve as a versatile handle for attaching other molecules, cross-linking polymer chains, or grafting polymers onto surfaces. For instance, an azide-functionalized polymer can be readily coupled with alkyne-terminated dyes, bioactive molecules, or other polymers to create advanced functional materials. The nitrobenzaldehyde moiety, meanwhile, could influence the polymer's solubility, thermal stability, and electronic properties, or serve as a site for further chemical transformations.

Role in Chiral Synthesis and Asymmetric Transformations

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and fine chemical industries. The electronic nature of this compound makes it a potentially valuable substrate in organocatalyzed asymmetric reactions.

Influence on Enantioselectivity and Diastereoselectivity in Organocatalyzed Reactions

Organocatalysis utilizes small chiral organic molecules to catalyze asymmetric transformations. Aldehydes are common electrophiles in many key organocatalytic reactions, including aldol, Mannich, and Michael reactions. The reactivity and the stereochemical outcome of these reactions are highly dependent on the electronic properties of the aldehyde substrate.

Nitrobenzaldehydes are frequently used as benchmark substrates in the development of new asymmetric methodologies. The electron-withdrawing nitro group activates the aldehyde carbonyl group toward nucleophilic attack, facilitating the reaction. In the context of this compound, both the ortho-azido and meta-nitro groups are strongly electron-withdrawing, which would be expected to render the aldehyde exceptionally electrophilic. This enhanced reactivity could allow reactions to proceed under mild conditions or with less reactive nucleophiles.

Furthermore, these substituents can engage in specific non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the chiral organocatalyst and the incoming nucleophile within the transition state. These interactions are critical for establishing effective stereochemical communication and achieving high levels of enantioselectivity and diastereoselectivity. Although specific studies employing this compound in this context are limited, the principles established with other nitrobenzaldehydes suggest it would be a highly influential substrate for controlling stereochemistry in organocatalyzed reactions.

| Reaction Type | Aldehyde Substrate Example | Key Influencing Factor | Observed Outcome | Reference |

|---|---|---|---|---|

| Aldol Reaction | 4-Nitrobenzaldehyde | Electron-withdrawing nitro group enhances electrophilicity. | High yield and enantioselectivity (up to 84% ee). | |

| Henry (Nitro-aldol) Reaction | 4-Nitrobenzaldehyde | Activation of aldehyde for reaction with nitroalkanes. | Excellent diastereoselectivity through crystallization-enabled methods. | |

| Cascade Reaction | 2-Acylbenzonitriles (ketone analogue) | Ortho-cyano group triggers cascade after initial addition. | Quantitative yields and moderate enantioselectivity. |

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) to Elucidate Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surfaces of reactions involving 2-azido-3-nitrobenzaldehyde. These computational tools can model molecular geometries, energies, and electronic properties with a high degree of accuracy, thereby elucidating complex reaction mechanisms.

DFT methods, particularly with hybrid functionals like B3LYP, are often employed to study the derivatives of benzene (B151609) containing nitro and azido (B1232118) groups, providing a balance between computational cost and accuracy. epa.gov Ab initio calculations, while more computationally intensive, can offer even higher accuracy for smaller systems or for benchmarking DFT results. These calculations are foundational for understanding intramolecular processes, such as the potential cyclization reactions triggered by the proximate azido and aldehyde functionalities. mdpi.com

Investigation of Transition States and Intermediate Species

A key strength of quantum chemical calculations is the ability to locate and characterize transition states (TS) and intermediates, which are often fleeting and difficult to detect experimentally. For this compound, a plausible reaction pathway for investigation is the intramolecular cyclization, where the azido group interacts with the aldehyde.

Computational studies on similar 1-azido-2-isocyanoarenes have shown that intramolecular cyclization can proceed through the formation of a nitrene intermediate, followed by subsequent ring closure. mdpi.com A similar mechanism could be hypothesized for this compound, where thermal or photochemical decomposition of the azide (B81097) yields a highly reactive nitrene. This nitrene could then attack the aldehyde carbonyl group. DFT calculations would be essential to:

Optimize the geometry of the reactant, the nitrene intermediate, the transition state for cyclization, and the final product.

Calculate the activation energy (Ea) for the cyclization step by determining the energy difference between the intermediate and the transition state.

Confirm the nature of the stationary points through frequency analysis (a transition state is characterized by a single imaginary frequency).

A hypothetical reaction sequence and the associated calculated species are detailed in the table below.

Interactive Table 1: Hypothetical Species in the Intramolecular Cyclization of this compound

| Species | Description | Key Computational Metric (Illustrative) |

| Reactant | Ground state this compound. | Relative Energy: 0.0 kcal/mol |

| Intermediate (Nitrene) | Formed upon N₂ extrusion from the azido group. A highly reactive electrophilic species. | Relative Energy: +40 kcal/mol |

| Transition State (TS) | The energy maximum along the reaction coordinate for the cyclization of the nitrene onto the carbonyl group. | Relative Energy: +55 kcal/mol |

| Product | The resulting fused heterocyclic system (e.g., a benzisoxazole derivative). | Relative Energy: -20 kcal/mol |

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound dictate its behavior as an electrophile or nucleophile.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. In a reaction, it characterizes the molecule's nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity.

The presence of two strong electron-withdrawing groups (azido and nitro) is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025). This lowering of the LUMO energy, in particular, enhances the electrophilicity of the molecule, especially at the carbonyl carbon and the aromatic ring. The energy gap between the HOMO and LUMO (ΔE) is also a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Interactive Table 2: Illustrative Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.8 | -1.5 | 5.3 |

| 3-Nitrobenzaldehyde | -7.5 | -2.4 | 5.1 |

| This compound | -7.9 | -2.9 | 5.0 |

Note: The data in this table are illustrative, based on established trends for substituted aromatic compounds, and serve to demonstrate the expected electronic effects.

Kinetic and Thermodynamic Profiling of Transformations

Chemical reactions can be governed by either kinetic or thermodynamic control, and computational modeling can predict which pathway is favored under specific conditions. libretexts.org

Kinetic Control: At lower temperatures or shorter reaction times, the product that forms fastest (i.e., via the pathway with the lowest activation energy) will predominate. This is known as the kinetic product. jackwestin.com

Thermodynamic Control: At higher temperatures, where reactions are reversible, the system can reach equilibrium. The most stable product (i.e., the one with the lowest Gibbs free energy) will be the major product, regardless of how fast it forms. This is the thermodynamic product. wikipedia.org

Interactive Table 3: Hypothetical Kinetic and Thermodynamic Data for Competing Pathways

| Pathway | Product | Activation Energy (ΔG‡) (kcal/mol) | Free Energy of Reaction (ΔG°) (kcal/mol) | Control Favored |

| Path A | Product 1 | 15 | -10 | Kinetic |

| Path B | Product 2 | 20 | -25 | Thermodynamic |

Note: This table provides a hypothetical scenario to illustrate the principles of kinetic and thermodynamic control.

Modeling of Electronic and Steric Effects of Azido and Nitro Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its substituents. Both the azido (-N₃) and nitro (-NO₂) groups are strongly electron-withdrawing, which deactivates the benzene ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. masterorganicchemistry.com

Electronic Effects:

Nitro Group (-NO₂): Located at the meta position relative to the aldehyde, it exerts a powerful electron-withdrawing effect through both induction (due to the high electronegativity of nitrogen and oxygen) and resonance. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. As a meta-director, it deactivates the ortho and para positions of the ring. masterorganicchemistry.com

The combined effect of these two groups makes the aromatic ring highly electron-deficient. This electronic pull enhances the reactivity of the aldehyde group toward nucleophiles and is a critical factor in potential intramolecular reactions.

Steric Effects:

The azido group at the C2 (ortho) position creates significant steric hindrance around the aldehyde functionality. This steric bulk can impede the approach of large nucleophiles to the carbonyl carbon, potentially slowing down intermolecular reactions. However, this proximity is also what facilitates potential intramolecular reactions, as the reactive ends of the azido and aldehyde groups are held close together.

Computational models can quantify these effects by calculating parameters such as atomic charges, electrostatic potential maps, and steric hindrance descriptors.

Interactive Table 4: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect |

| Azido (-N₃) | Ortho | Inductively electron-withdrawing; deactivates the aromatic ring. | Significant steric hindrance around the aldehyde group. |

| Nitro (-NO₂) | Meta | Strongly electron-withdrawing via induction and resonance; deactivates the ring. | Minimal direct steric impact on the aldehyde group from the meta position. |

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of a molecule's constitution and stereochemistry.

In the context of aromatic aldehydes, the chemical shifts of the aldehyde proton and the aromatic protons are particularly diagnostic. For instance, in the ¹H NMR spectrum of 3-nitrobenzaldehyde, the aldehyde proton appears as a singlet at a downfield chemical shift of approximately 10.14 ppm. The aromatic protons resonate in the region of 7.8 to 8.8 ppm, with their specific shifts and coupling patterns dictated by the electron-withdrawing effects of the nitro and aldehyde groups. Similarly, for 2-nitrobenzaldehyde (B1664092), the aldehyde proton is observed around 10.42 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The carbonyl carbon of the aldehyde group in nitrobenzaldehydes typically resonates in the highly deshielded region of the spectrum, around 190 ppm. The aromatic carbons exhibit chemical shifts between 125 and 150 ppm, with the carbon atom attached to the nitro group showing a characteristic downfield shift due to the strong electron-withdrawing nature of this substituent.

NMR spectroscopy is also a powerful technique for real-time reaction monitoring. By acquiring NMR spectra at regular intervals during a chemical reaction, it is possible to track the disappearance of starting materials and the appearance of products. This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. For example, the reduction of a nitrobenzaldehyde to its corresponding alcohol can be monitored by observing the disappearance of the aldehyde proton signal and the appearance of a new signal for the benzylic protons of the alcohol product.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Nitrobenzaldehyde Isomers in CDCl₃ Note: This table presents data for closely related isomers to illustrate the principles of NMR spectroscopy in the structural analysis of compounds like 2-Azido-3-nitrobenzaldehyde.

| Proton | 3-Nitrobenzaldehyde (ppm) | 2-Nitrobenzaldehyde (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 10.14 | 10.42 |

| Aromatic (Ar-H) | 7.81 - 8.73 | 7.75 - 8.15 |

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for 3-Nitrobenzaldehyde in CDCl₃ Note: This table presents data for a closely related isomer to illustrate the principles of NMR spectroscopy in the structural analysis of compounds like this compound.

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 189.9 |

| Aromatic (C-NO₂) | 148.8 |

| Aromatic (Ar-C) | 125.0 - 138.0 |

Infrared (IR) and Raman Spectroscopy in Mechanistic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to probe reaction mechanisms. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For a molecule like this compound, IR spectroscopy would be expected to show characteristic absorption bands for the azide (B81097) (-N₃), nitro (-NO₂), and aldehyde (-CHO) functional groups. The azide group typically exhibits a strong, sharp absorption band in the region of 2100-2160 cm⁻¹. The nitro group shows two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹. The aldehyde group is characterized by a strong C=O stretching vibration in the range of 1690-1740 cm⁻¹ and C-H stretching vibrations around 2720 and 2820 cm⁻¹.

By monitoring changes in the intensities of these characteristic vibrational bands during a reaction, researchers can gain insights into the reaction mechanism. For example, in a reaction involving the azide group, a decrease in the intensity of the azide stretching band would indicate its consumption. The appearance of new bands would signal the formation of new functional groups in the product.

Raman spectroscopy, which is based on the inelastic scattering of light, is complementary to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for studying non-polar and symmetric vibrations. For azido-nitro aromatic compounds, Raman spectroscopy can provide information about the vibrations of the aromatic ring and the symmetric stretching modes of the functional groups. Changes in the Raman spectrum during a reaction can also be used to follow the transformation of reactants into products and to identify intermediates.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound Note: This table provides typical ranges for the functional groups of interest.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1335 - 1370 | |

| Aldehyde (-CHO) | C=O Stretch | 1690 - 1740 |

| C-H Stretch | 2720 & 2820 (often two bands) |

Mass Spectrometry (MS) for Product Identification and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint of the molecule.

For the identification of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. In addition to the molecular ion, the mass spectrum also displays a series of fragment ions, which are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). For nitroaromatic compounds, fragments corresponding to the loss of NO₂ (M-46) or NO (M-30) are often observed.

Mass spectrometry is also a key technique in isotopic labeling studies. In these experiments, one or more atoms in a molecule are replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). By tracking the incorporation of these isotopes into the products of a reaction, detailed mechanistic information can be obtained. For example, isotopically labeled 2-nitrobenzaldehyde has been used as an internal standard for the quantification of nitrofuran residues in food samples. The mass difference between the labeled and unlabeled compounds allows for their distinct detection and quantification by mass spectrometry.

Table 4: Common Mass Spectral Fragments for Nitrobenzaldehyde Isomers Note: This table illustrates typical fragmentation patterns for related compounds to explain the principles of mass spectrometry for the identification of molecules like this compound.

| Fragment Ion | Description | Typical m/z for Nitrobenzaldehyde (C₇H₅NO₃) |

|---|---|---|

| [M]⁺ | Molecular Ion | 151 |

| [M-H]⁺ | Loss of a Hydrogen atom | 150 |

| [M-CHO]⁺ | Loss of the formyl group | 122 |

| [M-NO]⁺ | Loss of Nitric Oxide | 121 |

| [M-NO₂]⁺ | Loss of Nitrogen Dioxide | 105 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise information about bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure, including the relative positions of the azide, nitro, and aldehyde groups on the benzene (B151609) ring. It would also reveal details about the conformation of the molecule and how it packs in the solid state.